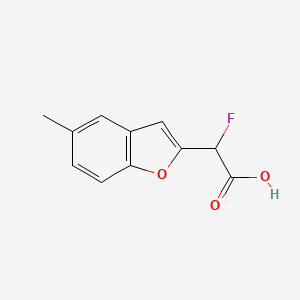

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid

Description

Properties

Molecular Formula |

C11H9FO3 |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

2-fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid |

InChI |

InChI=1S/C11H9FO3/c1-6-2-3-8-7(4-6)5-9(15-8)10(12)11(13)14/h2-5,10H,1H3,(H,13,14) |

InChI Key |

AJLOACHUHCSYQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-1-benzofuran and fluoroacetic acid.

Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid is an organic compound belonging to the benzofuran derivatives class and has several scientific research applications.

Scientific Research Applications

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid is a compound that combines a fluorinated acetic acid with a benzofuran moiety. Its unique structure potentially confers significant biological activity, making it a subject of interest in pharmacological research.

Chemistry

The compound is used as a building block in organic synthesis to create more complex molecules.

Biology

It is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that compounds containing benzofuran structures exhibit a variety of biological activities. Benzofuran derivatives are known for their antimicrobial properties and have shown significant activity against various bacterial strains. Some studies have demonstrated that benzofuran derivatives can stabilize red blood cell membranes, indicating potential anti-inflammatory properties. Compounds similar to this compound have been noted for their neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry

The compound is used in the development of new materials and chemical processes.

Chemical Reactions

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can convert the compound into alcohols or other reduced forms. Reducing agents such as lithium aluminum hydride () and sodium borohydride () are commonly used.

- Substitution The compound can undergo substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Case Studies

- Antimicrobial Study: A study on benzofuran–pyrazole-based compounds demonstrated broad-spectrum antimicrobial activity, with notable inhibition against E. coli DNA gyrase B, suggesting potential applications in antibiotic development.

- In Vitro Cytotoxicity: Research involving various benzofuranyl acetic acid amides revealed promising antifungal activity against Fusarium oxysporum, indicating that derivatives could serve as effective agents in agricultural applications .

- Neuroprotective Studies: Investigations into the neuroprotective effects of related benzofurans highlighted their potential in treating conditions like Alzheimer's disease by inhibiting butyrylcholinesterase.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran-Acetic Acid Derivatives

The following table summarizes key structural analogs of 2-fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid, highlighting substituent variations and their implications:

Key Differences and Trends

Electronic Effects: Fluorine Substitution: The fluorine atom in the target compound increases the acidity of the acetic acid moiety compared to non-fluorinated analogs (e.g., 2-(5-methyl-1-benzofuran-2-yl)acetic acid).

Steric and Conformational Effects :

- Dihydrobenzofuran derivatives (e.g., 2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid) exhibit reduced planarity, which may alter binding interactions in catalytic or biological contexts compared to fully aromatic systems .

Functional Group Diversity: Sulfur-containing analogs (e.g., bromo-methylsulfanyl derivatives) offer unique coordination sites for metal ions, relevant to environmental remediation (e.g., uranium sorption) .

Biological Activity

2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid is a compound that combines a fluorinated acetic acid with a benzofuran moiety. Its unique structure potentially confers significant biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

The molecular formula of 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid is C12H11F O2, with a molecular weight of approximately 224.20 g/mol. The presence of fluorine in its structure enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

Biological Activities

Research indicates that compounds containing benzofuran structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Benzofuran derivatives are known for their antimicrobial properties. For instance, related compounds have shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL .

- Anti-inflammatory Effects : Some studies have demonstrated that benzofuran derivatives can stabilize red blood cell membranes, indicating potential anti-inflammatory properties .

- Neuroprotective Effects : Compounds similar to 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid have been noted for their neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.

The biological activity of 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid is largely attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances these interactions, increasing the compound's potency in biological assays.

Binding Mechanisms

Research has focused on the compound's binding mechanisms with biological targets. The enhanced interactions due to fluorination are critical for optimizing its pharmacological profile and therapeutic applications.

Comparative Analysis with Related Compounds

A comparison of 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Fluoro-1-benzofuran-2-carboxylic acid | Benzofuran derivative | Exhibits strong antimicrobial activity |

| 7-Methylbenzofuran-2-acetic acid | Benzofuran derivative | Potential anti-inflammatory properties |

| 5-Methylbenzofuran-3-carboxylic acid | Benzofuran derivative | Known for neuroprotective effects |

The unique fluorination pattern and the combination of acetic and benzofuran functionalities in 2-Fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid may enhance its biological activity compared to other derivatives.

Case Studies

Several studies have investigated the biological activity of similar benzofuran derivatives:

- Antimicrobial Study : A study on benzofuran–pyrazole-based compounds demonstrated broad-spectrum antimicrobial activity, with notable inhibition against E. coli DNA gyrase B, suggesting potential applications in antibiotic development .

- In Vitro Cytotoxicity : Research involving various benzofuranyl acetic acid amides revealed promising antifungal activity against Fusarium oxysporum, indicating that derivatives could serve as effective agents in agricultural applications .

- Neuroprotective Studies : Investigations into the neuroprotective effects of related benzofurans highlighted their potential in treating conditions like Alzheimer's disease by inhibiting butyrylcholinesterase .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-fluoro-2-(5-methyl-1-benzofuran-2-yl)acetic acid?

The compound can be synthesized via hydrolysis of its ester precursor under basic conditions. For example, refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in a water-methanol mixture (1:1 v/v) for 5 hours yields the carboxylic acid derivative. Post-reaction workup includes acidification with HCl, extraction with chloroform, and purification via column chromatography (ethyl acetate), achieving an 82% yield . Key parameters to optimize include reaction time, solvent ratios, and purification techniques to minimize byproducts.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

X-ray diffraction (XRD) analysis reveals that the benzofuran core is planar (mean deviation: 0.005 Å), with carboxyl groups forming intermolecular O–H⋯O hydrogen bonds. These interactions create centrosymmetric dimers, critical for stabilizing the crystal lattice. Refinement using a riding model for hydrogen atoms (C–H = 0.95–0.98 Å) and anisotropic displacement parameters for non-H atoms ensures structural accuracy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR identify substituents (e.g., fluorine, methyl groups) and confirm the acetic acid moiety.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak).

- FT-IR : Carboxylic O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) confirm functional groups. Cross-validation with XRD data resolves ambiguities in spectral assignments .

Advanced Research Questions

Q. How can substituent effects on the benzofuran ring influence pharmacological activity?

Modifying substituents (e.g., halogens, methyl, or methylsulfanyl groups) alters electronic and steric properties, impacting bioactivity. For instance, fluorination enhances metabolic stability and membrane permeability, while methyl groups increase lipophilicity. Systematic structure-activity relationship (SAR) studies comparing analogs (e.g., 5-fluoro vs. 5-chloro derivatives) can identify pharmacophores for antibacterial, antitumor, or antiviral applications .

Q. What experimental strategies address discrepancies in biological activity data across studies?

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial tests).

- Cytotoxicity Screening : Differentiate specific activity from general toxicity using mammalian cell lines (e.g., HEK-293).

- Control Compounds : Include known inhibitors (e.g., doxorubicin for antitumor assays) to benchmark results. Reproducibility requires strict adherence to protocols for compound purity (>95%) and solvent selection (e.g., DMSO vs. aqueous buffers) .

Q. How can computational modeling predict the compound’s reactivity or binding modes?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide mutagenesis studies.

- Pharmacophore Mapping : Align substituent geometries with known bioactive scaffolds to prioritize synthetic targets .

Q. What crystallization conditions favor high-quality single crystals for XRD analysis?

Slow evaporation of a benzene solution at room temperature produces diffraction-quality crystals. Critical factors include solvent polarity (low to moderate), supersaturation control, and avoidance of impurities. Centrosymmetric dimer formation via hydrogen bonding is a key driver of crystal packing .

Methodological Considerations

Q. How to design a study investigating the compound’s metabolic stability in vitro?

- Hepatic Microsomal Assay : Incubate the compound with liver microsomes (human or rodent) and NADPH.

- LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation over time.

- CYP Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks. Fluorine’s electronegativity often reduces oxidative metabolism, but methyl groups may introduce new metabolic pathways .

Q. What strategies resolve conflicting data in hydrogen-bonding patterns observed in XRD vs. solution-state studies?

- Variable-Temperature NMR : Detect dynamic hydrogen bonding in solution.

- Solid-State NMR : Compare with XRD data to confirm intermolecular interactions.

- Solvent Polarity Studies : Assess H-bond stability in solvents like DMSO (disrupts H-bonds) versus CDCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.